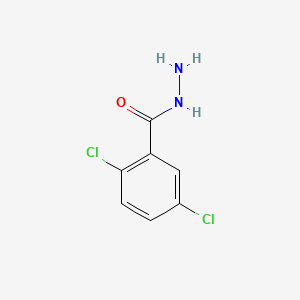

2,5-Dichlorobenzhydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECBCXNWGBDIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217839 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67487-35-8 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,5-Dichlorobenzhydrazide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dichlorobenzhydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Dichlorobenzhydrazide, tailored for researchers, scientists, and professionals in drug development. The content herein synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and potential as a molecular scaffold in medicinal chemistry.

Introduction and Strategic Importance

2,5-Dichlorobenzhydrazide belongs to the benzhydrazide class of organic compounds, which are characterized by a benzene ring attached to a carbohydrazide moiety (-CONHNH₂). This functional group is a cornerstone of medicinal chemistry, serving as a versatile pharmacophore and a synthetic intermediate.[1] The strategic placement of two chlorine atoms on the benzene ring at the 2 and 5 positions significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications can profoundly influence its reactivity, metabolic stability, and biological activity, making 2,5-Dichlorobenzhydrazide a compound of interest for developing novel therapeutic agents. Benzhydrazide derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] This guide will delve into the core chemical properties that underpin its utility and potential.

Chemical Identity and Physicochemical Profile

Accurate identification and understanding of a compound's fundamental properties are prerequisites for any research or development endeavor.

Identification

| Identifier | Value | Source |

| IUPAC Name | 2,5-dichlorobenzohydrazide | PubChem[3] |

| CAS Number | 67487-35-8 | Cheméo[4] |

| Molecular Formula | C₇H₆Cl₂N₂O | PubChem[3] |

| Molecular Weight | 205.04 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NN)Cl | PubChem[3] |

| InChI Key | XECBCXNWGBDIMG-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that many of these values are derived from computational models (in silico) and should be confirmed experimentally for mission-critical applications.[4]

| Property | Value | Unit | Source (Type) |

| Melting Point (Tfus) | 465.80 (192.65 °C) | K (°C) | Cheméo (Calculated)[4] |

| Boiling Point (Tboil) | 647.63 (374.48 °C) | K (°C) | Cheméo (Calculated)[4] |

| LogP (Octanol/Water) | 1.597 | - | Cheméo (Calculated)[4] |

| Water Solubility (logS) | -3.19 | log(mol/L) | Cheméo (Calculated)[4] |

| McGowan's Volume (McVol) | 131.740 | ml/mol | Cheméo (Calculated)[4] |

The calculated LogP value of ~1.6 suggests moderate lipophilicity, a crucial parameter influencing a molecule's ability to cross biological membranes, which is a key consideration in drug design.

Synthesis and Characterization

While specific literature detailing the synthesis of 2,5-Dichlorobenzhydrazide is sparse, a reliable and standard synthetic route can be extrapolated from established methods for preparing benzhydrazides.[5]

Proposed Synthetic Workflow

The most direct pathway involves the hydrazinolysis of a 2,5-dichlorobenzoic acid derivative, typically an ester like methyl 2,5-dichlorobenzoate. The ester is readily prepared from the commercially available 2,5-dichlorobenzoic acid.[6]

Experimental Protocol: Synthesis of 2,5-Dichlorobenzhydrazide

-

Esterification: To a solution of 2,5-dichlorobenzoic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) catalytically. Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature, reduce the solvent under vacuum, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 2,5-dichlorobenzoate, which can be used without further purification.

-

Hydrazinolysis: Dissolve the crude methyl 2,5-dichlorobenzoate (1.0 eq) in ethanol (10 vol). Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. Heat the mixture to reflux for 8-12 hours. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is triturated with cold water or diethyl ether to remove excess hydrazine.

-

Purification: The crude 2,5-Dichlorobenzhydrazide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2,5-Dichlorobenzhydrazide.

Predicted Spectroscopic Profile

For unambiguous characterization, spectroscopic analysis is essential. Below are the predicted key signals based on the molecule's structure.

FT-IR (Infrared Spectroscopy) Infrared spectroscopy is invaluable for identifying the key functional groups. The hydrazide moiety presents several characteristic bands.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3200 | N-H Stretch | -NH-NH₂ |

| 3080 - 3030 | C-H Stretch | Aromatic |

| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl |

| 1620 - 1580 | N-H Bend (Amide II) | Amine |

| 1100 - 1000 | C-Cl Stretch | Aryl Halide |

¹H NMR (Proton NMR) The proton NMR spectrum would provide information on the electronic environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet (broad) | 1H | -CONH - |

| ~7.3 - 7.6 | Multiplet | 3H | Aromatic Protons (H-3, H-4, H-6) |

| ~4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ |

¹³C NMR (Carbon NMR) The carbon NMR spectrum reveals the number and type of carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carbonyl Carbon (C =O) |

| ~128 - 135 | Aromatic Carbons |

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2,5-Dichlorobenzhydrazide is dominated by the nucleophilic character of the terminal -NH₂ group and the chemistry of the amide linkage.

Key Reactions

The primary amine of the hydrazide is a potent nucleophile, readily reacting with electrophiles. A cornerstone reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is widely used in medicinal chemistry to generate diverse libraries of compounds for biological screening.[2]

Caption: Formation of hydrazones from 2,5-Dichlorobenzhydrazide.

Role as a Scaffold in Medicinal Chemistry

The benzhydrazide moiety is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong binding to enzyme active sites and receptors.[9] The dichlorinated phenyl ring provides a platform for further functionalization and can engage in hydrophobic or halogen-bonding interactions.

Derivatives of benzhydrazides have been investigated for a range of therapeutic applications:

-

Antimicrobial Agents: The hydrazone linkage is a key feature in many compounds with potent antibacterial and antifungal activity.[2]

-

Anticancer Agents: Numerous benzhydrazide-hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory and Analgesic Activity: The scaffold has been used to develop compounds with anti-inflammatory properties.

-

Antitubercular Activity: Isoniazid, a hydrazide-containing drug, is a first-line treatment for tuberculosis, highlighting the importance of this class in combating mycobacterial infections.[2]

The 2,5-dichloro substitution pattern on this scaffold provides a unique starting point for library synthesis, offering a distinct electronic and steric profile compared to other halogenated or unsubstituted analogues.

Safety and Handling

Based on aggregated GHS data, 2,5-Dichlorobenzhydrazide is classified as a hazardous substance.[3][10]

-

Hazard Statements:

-

Precautionary Measures:

Personnel should handle this compound in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Store the compound in a tightly closed container in a dry and cool place.

Conclusion

2,5-Dichlorobenzhydrazide is a valuable chemical entity with a well-defined profile rooted in the broader, biologically significant class of benzhydrazides. Its straightforward synthesis and versatile reactivity, particularly in the formation of hydrazones, make it an attractive building block for combinatorial chemistry and drug discovery programs. The dichloro-substitution pattern provides a specific lipophilic and electronic signature that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. While further experimental validation of its properties and biological activities is required, this guide establishes 2,5-Dichlorobenzhydrazide as a compound of high potential for researchers in the chemical and pharmaceutical sciences.

References

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dichlorobenzhydrazide (CAS 67487-35-8). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzhydrazide. National Center for Biotechnology Information. Retrieved from [Link]

- Papadopoulou, M., et al. (2024).

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis of 2,5-Diaryloxadiazinones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dichlorobenzhydrazide (CAS 67487-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Section 1: Core Compound Identification and Significance

An In-depth Technical Guide to 2,5-Dichlorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,5-Dichlorobenzhydrazide (CAS Number: 67487-35-8), a halogenated aromatic hydrazide of significant interest in medicinal chemistry and synthetic research. This guide delineates its core physicochemical properties, provides an authoritative synthesis protocol, discusses its applications as a pivotal building block in drug discovery, and outlines essential safety and handling procedures. The content is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices, reflecting the expertise of a Senior Application Scientist.

2,5-Dichlorobenzhydrazide is a chemical intermediate belonging to the benzhydrazide class of organic compounds. Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a hydrazide functional group (-CONHNH₂) at position 1.

The strategic placement of chloro-substituents significantly influences the molecule's electronic properties and lipophilicity, making it an attractive scaffold for developing novel therapeutic agents. Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The hydrazide moiety itself is a versatile functional group, serving as a precursor for a wide array of heterocyclic systems and hydrazone derivatives known for their broad spectrum of biological activities[2].

The Chemical Abstracts Service (CAS) has assigned the number 67487-35-8 to this specific compound, which serves as its unique and unambiguous identifier in scientific literature and chemical databases.[3][4]

Caption: Chemical structure of 2,5-Dichlorobenzhydrazide.

Section 2: Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and computed physicochemical properties for 2,5-Dichlorobenzhydrazide are summarized below. These parameters are critical for predicting solubility, reactivity, and potential biological interactions.

| Property | Value | Source |

| CAS Number | 67487-35-8 | PubChem[3] |

| Molecular Formula | C₇H₆Cl₂N₂O | PubChem[3] |

| Molecular Weight | 205.04 g/mol | PubChem[3] |

| IUPAC Name | 2,5-dichlorobenzohydrazide | PubChem[3] |

| Normal Melting Point (Tfus) | 465.80 K (192.65 °C) | Cheméo[5] |

| Normal Boiling Point (Tboil) | 647.63 K (374.48 °C) | Cheméo[5] |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)NN)Cl | PubChem[3] |

| InChI Key | XECBCXNWGBDIMG-UHFFFAOYSA-N | PubChem[3] |

| logP (Octanol/Water) | 1.597 | Cheméo[5] |

Section 3: Synthesis Pathway and Rationale

The synthesis of benzhydrazides is a well-established transformation in organic chemistry. The most direct and reliable method involves the nucleophilic acyl substitution of a corresponding carboxylic acid derivative, typically an ester or an acyl chloride, with hydrazine.

The rationale for choosing an acyl chloride precursor, such as 2,5-dichlorobenzoyl chloride, is its high reactivity, which drives the reaction to completion, often with high yields and purity. The reaction is typically performed in an inert solvent at controlled temperatures to manage the exothermic nature of the reaction.

Caption: Generalized synthesis workflow for 2,5-Dichlorobenzhydrazide.

Section 4: Applications in Research and Drug Development

The true value of 2,5-Dichlorobenzhydrazide for the scientific community lies in its role as a versatile synthon, or building block.

-

Scaffold for Bioactive Molecules: The hydrazide functional group is a key precursor for synthesizing various heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles.[2] These ring systems are privileged structures in medicinal chemistry, appearing in numerous approved drugs.

-

Formation of Hydrazones: 2,5-Dichlorobenzhydrazide can be readily condensed with a wide range of aldehydes and ketones to form hydrazones. This hydrazone library can then be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

-

Fragment-Based Drug Discovery (FBDD): The dichlorinated phenyl ring is a common fragment in many bioactive molecules. As such, 2,5-Dichlorobenzhydrazide can be used in FBDD campaigns to explore and optimize interactions within the binding pockets of target proteins.

Caption: Role of 2,5-Dichlorobenzhydrazide as a building block in drug discovery.

Section 5: Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and characterization of 2,5-Dichlorobenzhydrazide.

Protocol 5.1: Synthesis of 2,5-Dichlorobenzhydrazide

This protocol is based on established methods for hydrazide synthesis from an ester precursor.

Materials:

-

Methyl 2,5-dichlorobenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of methyl 2,5-dichlorobenzoate in 100 mL of absolute ethanol.

-

Reagent Addition: While stirring, slowly add 10 mL of 80% hydrazine hydrate to the solution. The addition of hydrazine is a critical step; it should be done cautiously as the reaction can be exothermic.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the product under vacuum to obtain pure 2,5-Dichlorobenzhydrazide.

Protocol 5.2: Analytical Characterization

To ensure the identity and purity of the synthesized compound, the following analytical techniques are essential.

-

Mass Spectrometry (MS): Confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be approximately 205.99, corresponding to the isotopic pattern of two chlorine atoms.[3]

-

Infrared (IR) Spectroscopy: Identify key functional groups. Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1640-1680 cm⁻¹), and C-Cl stretching (in the fingerprint region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the precise chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons. The aromatic region of the ¹H NMR spectrum should show three distinct protons, and the ¹³C NMR will confirm the seven unique carbon environments.

-

Melting Point Analysis: Determine the melting point of the dried solid. A sharp melting point close to the literature value (~193 °C) is indicative of high purity.[5]

Section 6: Safety and Handling

2,5-Dichlorobenzhydrazide is a chemical that requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

GHS Hazard Information:

| Hazard Class | Statement | Code | Source |

| Skin Irritation | Causes skin irritation | H315 | PubChem[3] |

| Eye Irritation | Causes serious eye irritation | H319 | PubChem[3] |

| Respiratory Irrit. | May cause respiratory irritation | H335 | PubChem[3] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

-

P405: Store locked up.[9]

In case of accidental exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[10]

Section 7: Conclusion

2,5-Dichlorobenzhydrazide (CAS: 67487-35-8) is more than a mere chemical entry; it is a potent and versatile tool for the modern researcher and drug developer. Its well-defined physicochemical properties, straightforward synthesis, and the dual reactivity of its hydrazide and dichlorophenyl moieties make it an invaluable starting point for the creation of novel, biologically active compounds. Adherence to established safety protocols is paramount to harnessing its full potential responsibly. This guide serves as a foundational resource to empower scientists in their pursuit of discovery.

References

-

Chemical Properties of 2,5-Dichlorobenzhydrazide (CAS 67487-35-8) . Cheméo. [Link]

-

2,5-Dichlorobenzhydrazide | C7H6Cl2N2O | CID 144246 . PubChem, National Center for Biotechnology Information. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives . Biointerface Research in Applied Chemistry. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . MDPI. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid . MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . National Center for Biotechnology Information (PMC). [Link]

- Processes for making hydrazides - US8110705B2.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorobenzhydrazide | C7H6Cl2N2O | CID 144246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 67487-35-8 CAS MSDS (2,5-DICHLOROBENZHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,5-Dichlorobenzhydrazide (CAS 67487-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzhydrazide from 2,5-dichlorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of 2,5-Dichlorobenzhydrazide, a key intermediate in the development of pharmaceuticals and agrochemicals. The described two-step synthesis begins with the Fischer esterification of 2,5-dichlorobenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the target compound. This document offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanisms, safety protocols, and methods for characterization and purity assessment. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Rationale

2,5-Dichlorobenzhydrazide is a valuable building block in organic synthesis. Its structural motif is incorporated into various biologically active molecules. The synthesis from 2,5-dichlorobenzoic acid is a common requirement in research and industrial settings. 2,5-dichlorobenzoic acid appears as a white powder or needles and serves as a versatile intermediate in organic synthesis.[1][2]

The direct conversion of a carboxylic acid to a hydrazide is challenging under standard conditions due to the low reactivity of the carboxylic acid group toward nucleophilic attack by hydrazine. Therefore, a two-step approach is employed to facilitate the reaction:

-

Activation of the Carboxylic Acid: The carboxyl group of 2,5-dichlorobenzoic acid is first converted into a more reactive derivative. The most common and efficient method is Fischer esterification, which transforms the carboxylic acid into a methyl ester (methyl 2,5-dichlorobenzoate).[3][4] This process replaces the hydroxyl (-OH) group with a methoxy (-OCH₃) group, which is a better leaving group, thereby activating the carbonyl carbon for subsequent nucleophilic attack.

-

Hydrazinolysis: The intermediate ester, methyl 2,5-dichlorobenzoate, readily reacts with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable 2,5-Dichlorobenzhydrazide.

This strategic sequence ensures high conversion rates and yields a product of high purity, avoiding the use of harsher reagents like thionyl chloride that would be required for conversion to an acid chloride.

Synthesis Workflow and Mechanism

The overall synthetic pathway is a two-stage process starting from the commercially available 2,5-dichlorobenzoic acid.

Sources

The Rising Profile of 2,5-Dichlorobenzhydrazide Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,5-Dichlorobenzhydrazide represent a compelling class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their antimicrobial and anticancer properties. By integrating established experimental protocols, structure-activity relationship (SAR) insights, and mechanistic data from related hydrazone scaffolds, this document serves as an essential resource for researchers engaged in the discovery and development of novel therapeutic agents. We delve into the causality behind experimental choices, provide detailed methodologies for key assays, and visualize complex biological pathways to foster a deeper understanding of this promising chemical space.

Introduction: The Hydrazone Scaffold and the Significance of Dichloro-Substitution

Hydrazones, characterized by the azometine group (-NHN=CH-), are a cornerstone of medicinal chemistry, renowned for their diverse pharmacological profiles, which include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2] The synthetic accessibility and structural versatility of the hydrazone scaffold allow for fine-tuning of its physicochemical and biological properties.

The introduction of halogen atoms, particularly chlorine, onto the aromatic ring of benzhydrazide derivatives can significantly modulate their biological activity. The 2,5-dichloro substitution pattern is of particular interest due to its influence on the molecule's lipophilicity and electronic properties. This substitution can enhance membrane permeability and lead to altered interactions with biological targets, potentially resulting in increased potency and a modified spectrum of activity. This guide focuses specifically on the derivatives of 2,5-Dichlorobenzhydrazide, exploring their known and potential biological activities based on empirical data and established structure-activity relationships.

Synthetic Pathways to 2,5-Dichlorobenzhydrazide Derivatives

The primary route to synthesizing 2,5-Dichlorobenzhydrazide derivatives, particularly Schiff bases, involves a straightforward condensation reaction. This reaction is a cornerstone of hydrazone synthesis and is valued for its efficiency and high yields.

General Synthesis of Schiff Bases from 2,5-Dichlorobenzhydrazide

The synthesis typically proceeds by reacting 2,5-Dichlorobenzhydrazide with a variety of substituted aldehydes or ketones. The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and is usually carried out in a refluxing alcoholic solvent, like ethanol.[3][4]

Experimental Protocol: Synthesis of a 2,5-Dichlorobenzhydrazide Schiff Base

-

Reactant Preparation: Dissolve equimolar amounts of 2,5-Dichlorobenzhydrazide and the desired aldehyde/ketone in a suitable volume of absolute ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reaction: Reflux the reaction mixture for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is then collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]

The workflow for this synthesis is depicted in the following diagram:

Antimicrobial Activity of 2,5-Dichlorobenzhydrazide Derivatives

Hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[3] The incorporation of the 2,5-dichlorophenyl moiety is anticipated to enhance this activity.

Antibacterial and Antifungal Potential

Schiff bases derived from various hydrazides have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][6] Studies on related structures suggest that 2,5-Dichlorobenzhydrazide derivatives are likely to be active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The dichloro-substituents can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Table 1: Anticipated Antimicrobial Profile of 2,5-Dichlorobenzhydrazide Derivatives

| Microbial Type | Potential Target Organisms | Expected Activity |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Moderate to High |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate |

| Fungi | Candida albicans, Aspergillus niger | Moderate to High |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of hydrazones is often multifactorial. They can interfere with microbial growth by:

-

Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions essential for the enzymatic activity within microbial cells, disrupting metabolic pathways.

-

Cell Wall Synthesis Disruption: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Protein Synthesis Inhibition: They can also inhibit protein synthesis by binding to microbial ribosomes.

Experimental Protocol: In Vitro Antimicrobial Screening (Disc Diffusion Method)

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a sterile agar plate.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the synthesized 2,5-Dichlorobenzhydrazide derivative dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: Place the discs on the inoculated agar surface and incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[6]

Anticancer Activity of 2,5-Dichlorobenzhydrazide Derivatives

The anticancer potential of hydrazone derivatives is a significant area of research.[4] The structural features of 2,5-Dichlorobenzhydrazide derivatives make them promising candidates for the development of novel anticancer agents.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have reported the cytotoxic activity of hydrazone derivatives against various cancer cell lines, including breast, prostate, and lung cancer.[9] For instance, N-acyl hydrazones have shown potent anticancer activities with IC₅₀ values in the low micromolar range. It is plausible that 2,5-Dichlorobenzhydrazide derivatives will exhibit similar or enhanced cytotoxic effects.

Table 2: Potential Anticancer Activity of 2,5-Dichlorobenzhydrazide Derivatives

| Cancer Cell Line | Type of Cancer | Predicted IC₅₀ Range (µM) |

| MCF-7 | Breast Adenocarcinoma | 5 - 50 |

| PC-3 | Prostate Cancer | 10 - 75 |

| A549 | Lung Carcinoma | 10 - 100 |

| HeLa | Cervical Cancer | 15 - 80 |

Mechanisms of Anticancer Action

The anticancer mechanisms of hydrazone derivatives are diverse and can involve:

-

Induction of Apoptosis: Many hydrazones induce programmed cell death in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation.[4]

-

Enzyme Inhibition: Specific derivatives can act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) or kinases.[10]

The potential signaling pathway for the anticancer activity of these derivatives is illustrated below:

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2,5-Dichlorobenzhydrazide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,5-Dichlorobenzhydrazide derivatives is intrinsically linked to their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.[11][12]

-

Role of the 2,5-Dichlorophenyl Moiety: The dichloro substitution significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets. The electron-withdrawing nature of the chlorine atoms can also influence the electronic environment of the hydrazone linkage, potentially affecting its binding affinity to target proteins.

-

Impact of Aldehyde/Ketone Substituents: The nature of the substituent on the aldehyde or ketone precursor can dramatically alter the biological activity. Electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can modulate the electronic properties and steric bulk of the final derivative, influencing its interaction with biological targets.[13]

-

The Hydrazone Linker: The -CO-NH-N=CH- linker is a key pharmacophoric feature. It provides a site for hydrogen bonding and can adopt different conformations, allowing for flexible binding to various biological macromolecules.

Conclusion and Future Directions

Derivatives of 2,5-Dichlorobenzhydrazide represent a promising and underexplored area of medicinal chemistry. Based on the extensive research on related hydrazone compounds, it is evident that this class of molecules holds significant potential as antimicrobial and anticancer agents. The synthetic accessibility and the tunability of their structures make them attractive candidates for further drug discovery efforts.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2,5-Dichlorobenzhydrazide derivatives to establish concrete structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate their precise modes of action at the molecular level. Such investigations will be instrumental in optimizing the therapeutic potential of this versatile chemical scaffold.

References

-

Journal of Scientific and Innovative Research. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. [Link]

-

International Journal of Advance Studies in Engineering and Scientific Inventions. (2015). BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. [Link]

-

MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

National Institutes of Health. (n.d.). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. [Link]

-

File 1. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of a Hydrazone Schiff Base Ligand and its Co(II) Complex. [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

-

ResearchGate. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

-

MDPI. (2024). Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes. [Link]

-

National Institutes of Health. (n.d.). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. [Link]

-

Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link]

-

National Institutes of Health. (n.d.). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. [Link]

-

MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. [Link]

-

PubMed. (2016). Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. [Link]

-

Journal of Population Therapeutics & Clinical Pharmacology. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

PubMed Central. (2025). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. [Link]

-

National Institutes of Health. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. [Link]

-

National Institutes of Health. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]

-

ResearchGate. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. [Link]

-

National Institutes of Health. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. [Link]

-

RSC Publishing. (n.d.). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. [Link]

-

PubMed Central. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]

-

National Institutes of Health. (n.d.). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. [Link]

-

PubMed. (n.d.). Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. jsirjournal.com [jsirjournal.com]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. internationalpolicybrief.org [internationalpolicybrief.org]

- 7. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichlorobenzhydrazide

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2,5-Dichlorobenzhydrazide, with a primary focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established scientific principles with actionable experimental protocols to facilitate a thorough understanding and practical assessment of this compound.

Introduction to 2,5-Dichlorobenzhydrazide: A Profile

2,5-Dichlorobenzhydrazide (CAS No: 67487-35-8) is a chemical compound with the molecular formula C7H6Cl2N2O.[1][2] Its structure, featuring a dichlorinated benzene ring linked to a hydrazide moiety, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest. A foundational understanding of its physicochemical properties is paramount for any research and development endeavor.

Physicochemical Properties

A summary of the known and computed properties of 2,5-Dichlorobenzhydrazide is presented in Table 1. It is important to note that many of these values are predicted and serve as a preliminary guide. Experimental verification is crucial for their application in development workflows.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2N2O | PubChem[1] |

| Molecular Weight | 205.04 g/mol | PubChem[1] |

| CAS Number | 67487-35-8 | Cheméo, PubChem[1][3] |

| IUPAC Name | 2,5-dichlorobenzohydrazide | PubChem[1] |

| logP (Octanol/Water) | 1.597 (Calculated) | Cheméo[3] |

| Water Solubility (log10WS) | -3.19 mol/L (Calculated) | Cheméo[3] |

| Melting Point (Tfus) | 465.80 K (192.65 °C) (Calculated) | Cheméo[3] |

Solubility Assessment: A Methodical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The calculated logP of 1.597 suggests that 2,5-Dichlorobenzhydrazide is likely to have moderate lipophilicity and, consequently, limited aqueous solubility, a notion supported by the calculated water solubility. A systematic evaluation of its solubility in a range of pharmaceutically relevant solvents is therefore essential.

Causality Behind Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It should be guided by the anticipated formulation strategy and the physicochemical properties of the compound. A diverse panel of solvents, spanning a range of polarities and hydrogen bonding capabilities, should be employed. A recommended solvent panel is provided in Table 2.

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | To assess solubility across the physiological pH range of the gastrointestinal tract. |

| Polar Protic | Methanol, Ethanol | Commonly used in early-stage formulation and as co-solvents.[4] |

| Polar Aprotic | Acetonitrile, DMSO, DMF | High solubilizing power, often used in stock solution preparation.[4] |

| Non-Polar Aprotic | Dichloromethane, Toluene | Relevant for certain formulation types and synthetic processes.[4] |

| Lipids/Oils | Miglyol 812, Soybean Oil | Important for the development of lipid-based formulations. |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium shake-flask method is the gold standard for determining solubility. This protocol ensures that the solution is saturated and in equilibrium with the solid state of the compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,5-Dichlorobenzhydrazide to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent to remove any fine particulates.

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase and quantify the concentration of 2,5-Dichlorobenzhydrazide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Visualization of the Solubility Workflow

Stability Assessment: Ensuring Compound Integrity

A comprehensive stability profile is mandated by regulatory agencies to ensure the safety and efficacy of a drug substance.[6][7] The stability of 2,5-Dichlorobenzhydrazide should be evaluated under conditions of hydrolysis, heat, light, and oxidation.

Hydrolytic Stability

The hydrazide functional group is susceptible to hydrolysis, particularly at non-neutral pH.[8][9][10] Therefore, assessing the hydrolytic stability of 2,5-Dichlorobenzhydrazide across a range of pH values is critical.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 2,5-Dichlorobenzhydrazide in aqueous buffers at pH 2.0, 7.4, and 9.0.[11][12]

-

Incubation: Store the solutions at a controlled temperature, typically 37 °C, protected from light.[11][12]

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining 2,5-Dichlorobenzhydrazide and any degradation products.

-

Data Interpretation: Plot the concentration of 2,5-Dichlorobenzhydrazide versus time to determine the degradation kinetics. The formation of 2,5-dichlorobenzoic acid would be a primary indicator of hydrolytic degradation.

Thermal Stability

Thermal stability testing evaluates the effect of elevated temperatures on the compound.[13] This is important for determining appropriate storage and handling conditions.

Experimental Protocol:

-

Solid-State: Place a known amount of solid 2,5-Dichlorobenzhydrazide in a controlled temperature and humidity chamber (e.g., 40 °C/75% RH, 60 °C).

-

Solution-State: Prepare a solution of the compound in a relevant solvent and store it at an elevated temperature.

-

Time Points: Sample the solid or solution at various time points.

-

Analysis: For the solid-state sample, dissolve it in a suitable solvent before analysis. Analyze all samples by a stability-indicating HPLC method. Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine the onset of thermal decomposition.[14][15]

Photostability

Exposure to light can cause photodegradation of susceptible molecules.[16] The ICH Q1B guideline provides a standardized approach for photostability testing.[6]

Experimental Protocol:

-

Sample Exposure: Expose solid 2,5-Dichlorobenzhydrazide and a solution of the compound to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/m²).[17]

-

Dark Control: Simultaneously, store a corresponding set of samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.[17]

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

-

Data Comparison: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Oxidative Stability

The hydrazide moiety can be susceptible to oxidation. Therefore, the stability of 2,5-Dichlorobenzhydrazide in the presence of an oxidizing agent should be assessed.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 2,5-Dichlorobenzhydrazide in a suitable solvent.

-

Stress Condition: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), to the sample solution.

-

Reaction: Allow the reaction to proceed at room temperature for a defined period.

-

Analysis: Analyze the sample using a stability-indicating HPLC method to determine the extent of degradation.

Visualization of the Stability Testing Workflow

Data Interpretation and Reporting

All experimental data should be meticulously documented. Solubility data should be reported in standard units (e.g., mg/mL, µg/mL, or molarity) for each solvent and temperature combination. Stability data should be presented as the percentage of the initial concentration of 2,5-Dichlorobenzhydrazide remaining at each time point under each stress condition. Any significant degradation products should be quantified and, if possible, identified using techniques like LC-MS/MS.[18][19]

Conclusion

While publicly available data on the solubility and stability of 2,5-Dichlorobenzhydrazide is limited, this guide provides a robust framework for its comprehensive experimental determination. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the critical data necessary to advance the development of this compound for its intended applications. The self-validating nature of these protocols, grounded in established methodologies and regulatory expectations, ensures the generation of trustworthy and authoritative data.

References

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dichlorobenzhydrazide (CAS 67487-35-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144246, 2,5-Dichlorobenzhydrazide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9366, (2,5-Dichlorophenyl)hydrazine. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Thatcher, S. R., et al. (2003). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology.

-

PubChemLite. (n.d.). 2,5-dichlorobenzhydrazide (C7H6Cl2N2O). Retrieved from [Link]

-

Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Retrieved from [Link]

- Tzankova, D., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Defense Technical Information Center. (1974).

- Research Journal of Pharmacy and Technology. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 4(4), 493-497.

- IDEAS/RePEc. (2018). Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone.

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.

- MDPI. (2019). Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. Pharmaceutics, 11(8), 425.

- CBU International Conference Proceedings. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings, 6, 1192-1197.

- Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates.

- Al-Momani, F. A. (2015). The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes.

- Ji, J., et al. (2011). Analysis of 2,2'-azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), 3077-3086.

- Mohamed, N. A., et al. (2022). Thermal cyclodehydration and decomposition reactions of novel itaconimido aromatic hydrazide derivatives.

- MDPI. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2968.

- Google Patents. (2012). US8110705B2 - Processes for making hydrazides.

- Sitaram, C., et al. (2012). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Journal of the Brazilian Chemical Society, 23(3), 450-458.

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

- Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- BenchChem. (2025). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.

-

Chemcasts. (n.d.). 2,5-Dichlorobenzoyl chloride Properties vs Temperature. Retrieved from [Link]

- Mohanraj, K., & Kumar, K. S. (2012).

- PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.

- Silva, A. C. M., et al. (2014). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 118(2), 889-894.

- Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

Sources

- 1. 2,5-Dichlorobenzhydrazide | C7H6Cl2N2O | CID 144246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,5-dichlorobenzhydrazide (C7H6Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 3. 2,5-Dichlorobenzhydrazide (CAS 67487-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. database.ich.org [database.ich.org]

- 7. scielo.br [scielo.br]

- 8. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone [ideas.repec.org]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. q1scientific.com [q1scientific.com]

- 18. rjptonline.org [rjptonline.org]

- 19. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dichlorobenzhydrazide safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2,5-Dichlorobenzhydrazide

Introduction

2,5-Dichlorobenzhydrazide (C₇H₆Cl₂N₂O) is a chlorinated aromatic hydrazide compound used primarily in research and development as a chemical intermediate.[1][2] While invaluable in synthetic chemistry, its structure—combining a reactive hydrazide moiety with a dichlorinated phenyl ring—necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle 2,5-Dichlorobenzhydrazide safely, grounded in an understanding of its chemical properties and associated risks. The protocols described herein are designed to create a self-validating system of safety, ensuring that risks are mitigated through a combination of engineering controls, appropriate personal protective equipment, and meticulous handling procedures.

Chemical Identification and Physical Properties

A foundational aspect of safe handling is the accurate identification and understanding of the substance's physical characteristics. This data informs storage conditions, handling techniques, and emergency response.

| Property | Value | Source(s) |

| Chemical Name | 2,5-Dichlorobenzohydrazide | [3] |

| CAS Number | 67487-35-8 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O | [2] |

| Molecular Weight | 205.04 g/mol | [2] |

| Appearance | Off-white powder or chunks | [3] |

| Melting Point | 180-181°C | [3] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), 2,5-Dichlorobenzhydrazide is classified with specific hazards that dictate the necessary precautions. Understanding the causality behind these hazards is critical for fostering a strong safety culture.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]

The irritant nature of this compound stems from its chemical structure. The hydrazide functional group can be reactive, while the chlorinated aromatic system can contribute to its irritant properties upon contact with skin, eyes, or the respiratory tract. Therefore, the core of a robust safety strategy is the prevention of direct contact and inhalation.

Caption: Step-by-step workflow for responding to a 2,5-Dichlorobenzhydrazide spill.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. [4][5]* Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas. [4]* Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [4]

Waste Disposal

All waste containing 2,5-Dichlorobenzhydrazide, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in suitable, closed, and clearly labeled containers. [3]* Disposal must be conducted through an approved waste disposal plant. [6]* It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [6]

Conclusion

The safe handling of 2,5-Dichlorobenzhydrazide is predicated on a proactive and informed approach to risk management. By understanding its specific hazards as a skin, eye, and respiratory irritant, and by rigorously applying the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can effectively mitigate exposure risks. A culture of safety, built on the principles of causality and procedural diligence, is paramount to ensuring the well-being of all laboratory personnel working with this and other potent chemical compounds.

References

-

2,5-Dichlorobenzhydrazide | C7H6Cl2N2O | CID 144246 - PubChem. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific (2-Chlorobenzhydrazide). (2025-09-12). [Link]

-

2,5-Dichlorophenylhydrazine - LookChem. [Link]

Sources

A Technical Guide to the Discovery and History of Dichlorobenzhydrazide Compounds: From Serendipitous Breakthrough to Selective Insecticides

An In-Depth Technical Guide on the Discovery and History of Dichlorobenzhydrazide Compounds

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of dichlorobenzhydrazide and related diacylhydrazine compounds. It is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development who are interested in the evolution of modern insecticides. We will explore the scientific journey from a chance discovery to the creation of a class of highly selective and environmentally conscious pest control agents.

Part 1: The Dawn of a New Insecticide Class: The Diacylhydrazines

The story of dichlorobenzhydrazide compounds is a chapter in the broader history of diacylhydrazines (DAHs), a class of insect growth regulators that emerged from the need for more targeted and safer alternatives to broad-spectrum insecticides.

Historical Context: A Shift in Pesticide Philosophy

The mid-20th century was dominated by the "pesticide revolution," which began with the widespread use of DDT in the 1940s.[1][2] This era was characterized by the development of potent, broad-spectrum organochlorines, organophosphates, and carbamates.[1][3] While initially effective, these compounds raised significant concerns due to their environmental persistence, bioaccumulation, and harmful effects on non-target organisms, including humans.[1] This growing awareness spurred a paradigm shift in agrochemical research, prioritizing the development of "biorational" pesticides—agents that are highly selective for target pests while being safe for mammals and beneficial insects.[4]

The Serendipitous Discovery of RH-5849

The breakthrough for the diacylhydrazine class came not from a targeted design program, but from a serendipitous discovery at the Rohm and Haas Company in 1984.[5] While screening compounds for other biological activities, researchers identified a molecule, 1,2-dibenzoyl-1-tert-butylhydrazine, later designated RH-5849 , that exhibited unusual insecticidal properties.[6][7][8]

Instead of causing immediate paralysis or death like conventional neurotoxic insecticides, RH-5849 induced a peculiar response in larval insects: it triggered a premature, incomplete, and ultimately fatal molt.[7] This unique mode of action signaled the discovery of a novel insecticidal mechanism and established RH-5849 as the pioneering lead compound for an entirely new class of insecticides.[6][7]

Unraveling the Novel Mechanism: Ecdysone Agonism

Subsequent research revealed that RH-5849 was the first nonsteroidal agonist of the insect molting hormone, 20-hydroxyecdysone (20E).[6][7] Insects, unlike vertebrates, have a rigid exoskeleton and must undergo a series of molts (ecdysis) to grow, a process tightly regulated by the steroid hormone 20E.[9]

20E exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[9] The RH-5849 molecule, despite having no structural resemblance to the natural steroid hormone, was found to bind to this EcR/USP complex, effectively mimicking 20E.[6][9] This binding initiates the gene transcription cascade that leads to molting. By activating this process at an inappropriate time, the compound disrupts the insect's development, causing it to stop feeding and undergo a lethal, abortive molt.[4][7] This discovery was profound, as it opened a pathway to developing insecticides that target a physiological process unique to insects, promising a high degree of selectivity.

Part 2: From Lead Compound to Commercial Success: Key Diacylhydrazine Insecticides

The foundational discovery of RH-5849 catalyzed extensive research and development efforts, leading to the commercialization of several potent and selective diacylhydrazine insecticides, including those with dichlorobenzoyl moieties.

Tebufenozide: The First Commercial Triumph

Tebufenozide was one of the first major commercial successes from this class. It is a carbohydrazide where the amino hydrogens are replaced by tert-butyl, 3,5-dimethylbenzoyl, and 4-ethylbenzoyl groups.[10] It demonstrated high efficacy and remarkable selectivity against the larval stages of Lepidopteran pests (moths and butterflies), such as caterpillars.[11][12] This specificity, combined with its low toxicity to non-target organisms, earned Rohm and Haas a Presidential Green Chemistry Award for its discovery and development.[11][13][14]

Methoxyfenozide: A Second-Generation Advancement

Methoxyfenozide, another key member of the diacylhydrazine family, functions as a potent agonist of the 20E receptor in lepidopteran insects.[15] Like its predecessor, it is highly effective against a wide array of caterpillar pests.[15] Methoxyfenozide is lauded for its excellent safety profile for non-target organisms and is considered a reduced-risk pesticide by the EPA.[5]

Halofenozide: Expanding the Target Spectrum

While tebufenozide and methoxyfenozide are primarily active against Lepidoptera, halofenozide was developed to target pests from the Coleoptera order (beetles).[4][16] Halofenozide is a bisacylhydrazine insecticide that also acts as an ecdysone agonist, causing premature molting.[17][18][19] This demonstrated that the core diacylhydrazine scaffold could be chemically modified to alter the target pest spectrum, a crucial insight for developing a broader portfolio of selective insecticides.

Comparative Analysis of Key Diacylhydrazines

| Feature | RH-5849 | Tebufenozide | Methoxyfenozide | Halofenozide |

| IUPAC Name | 1,2-dibenzoyl-1-tert-butylhydrazine | N-tert-Butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide | N-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide |

| Primary Target | Lepidoptera (experimental) | Lepidoptera (caterpillars)[4][11] | Lepidoptera (caterpillars)[4][15] | Coleoptera (beetles)[4][16] |

| Key Feature | First nonsteroidal ecdysone agonist[6] | High selectivity, Green Chemistry Award winner[13] | High efficacy, excellent safety profile[15] | Coleopteran-specific activity[16] |

| Mechanism | Ecdysone Receptor Agonist[7] | Ecdysone Receptor Agonist[10][11] | Ecdysone Receptor Agonist[15][20] | Ecdysone Receptor Agonist[17][18] |

Part 3: The Science Behind the Selectivity: A Deep Dive into the Mechanism of Action

The remarkable selectivity of diacylhydrazide insecticides is not accidental; it is rooted in the specific molecular interactions between the synthetic ligand and the target receptor, which vary across different insect orders.

The Ecdysone Receptor Complex (EcR/USP)

The functional ecdysone receptor is a heterodimer of two nuclear proteins: EcR and USP.[9] The binding of the natural hormone, 20E, or a synthetic agonist like a diacylhydrazine, occurs within a specific ligand-binding pocket (LBP) on the EcR subunit. This binding event induces a conformational change in the receptor complex, allowing it to bind to specific DNA sequences (ecdysone response elements) in the promoter regions of target genes, thereby initiating the transcription of genes required for molting.

Molecular Interactions and the "Water Channel"

Crystallographic studies of the EcR/USP ligand-binding domains have provided profound insights into how these non-steroidal molecules can mimic a steroid hormone.[9] The LBP of the ecdysone receptor is notably adaptable. When the natural hormone 20E binds, a channel filled with water molecules occupies a part of the pocket, forming a hydrogen bond network between the hormone and the receptor.[9]

Crucially, when a diacylhydrazine binds, this water channel is displaced. The receptor's structure, particularly helices H7 and H10, opens up to accommodate the bulkier phenyl rings of the synthetic ligand.[9] This "molecular adaptation spring" mechanism allows the receptor to bind tightly to ligands of different shapes and chemical compositions.

Caption: Ligand binding to the Ecdysone Receptor (EcR).

The Lethal Physiological Cascade

The binding of a diacylhydrazine agonist to the EcR initiates a fatal cascade of events. The insect larva prematurely ceases feeding and begins the molting process. However, because this is initiated out of sync with the normal developmental timeline, the process is faulty. The larva may form a new head capsule under the old one but is unable to properly shed its old cuticle (exuvia), leading to a state of being "double-headed" and eventual death from starvation or desiccation.[7][21]

Caption: Physiological cascade initiated by diacylhydrazine agonists.

Basis of Selectivity

The selectivity of compounds like tebufenozide for Lepidoptera and halofenozide for Coleoptera stems from subtle differences in the amino acid sequences of the EcR ligand-binding pocket among different insect orders.[4] These variations alter the shape and electronic environment of the LBP, resulting in different binding affinities for various diacylhydrazine analogues.[4] A compound that fits snugly into the LBP of a lepidopteran EcR may bind only weakly, or not at all, to the coleopteran receptor, and vice versa. This differential affinity is the molecular basis for the targeted insecticidal activity of this class of compounds.

Part 4: Synthesis and Experimental Protocols

The synthesis of dichlorobenzhydrazide and related compounds relies on fundamental principles of organic chemistry, particularly the formation of amide and hydrazide bonds.

General Synthetic Strategy for Diacylhydrazines

The core structure of a diacylhydrazine is formed by acylating a hydrazine derivative. A common industrial approach involves the preparation of two key intermediates: a substituted benzoyl chloride and a substituted benzohydrazide. These are then coupled to form the final diacylhydrazine product.[22][23]

Caption: General synthetic workflow for diacylhydrazines.

Detailed Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride

This protocol describes the synthesis of a key precursor for certain dichlorobenzamide and dichlorobenzhydrazide derivatives, based on established chemical principles.[24]

Objective: To synthesize 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid.

Materials:

-

3,5-dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (or other suitable inert solvent)

-

Round-bottom flask with reflux condenser and gas trap

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler leading to a basic solution to neutralize HCl and SO₂ gases).

-

Reactant Addition: Add 1.0 equivalent of 3,5-dichlorobenzoic acid to the flask. Add a sufficient volume of dry toluene to create a slurry.

-

Reagent Addition: Carefully add 1.5-2.0 equivalents of thionyl chloride to the flask.

-